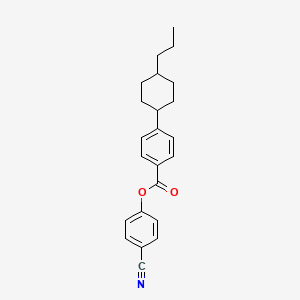

4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-cyanophenyl) 4-(4-propylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO2/c1-2-3-17-4-8-19(9-5-17)20-10-12-21(13-11-20)23(25)26-22-14-6-18(16-24)7-15-22/h6-7,10-15,17,19H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOACYHPBBJELLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301002321 | |

| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81930-17-8 | |

| Record name | p-Cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081930178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyanophenyl 4-(4-propylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301002321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.572 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate (CAS 81930-17-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the core properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a liquid crystal material of significant interest in the development of advanced display technologies. This document delves into its physicochemical characteristics, liquid crystalline behavior, spectroscopic profile, synthesis, and key applications. The information presented herein is intended to serve as a vital resource for researchers and professionals engaged in materials science and optoelectronics.

Physicochemical and Liquid Crystalline Properties

This compound is a calamitic (rod-shaped) liquid crystal. Its molecular structure, consisting of a rigid core and a flexible alkyl chain, is fundamental to its mesogenic behavior. The rigid core is composed of a cyanophenyl group linked to a benzoate group, which is further attached to a trans-4-propylcyclohexyl moiety. This structure provides the necessary anisotropy for the formation of liquid crystal phases.

Table 1: Core Physicochemical and Mesomorphic Properties

| Property | Value | Source(s) |

| CAS Number | 81930-17-8 | [1] |

| Molecular Formula | C₂₃H₂₅NO₂ | [1] |

| Molecular Weight | 347.45 g/mol | [1] |

| Physical State | Solid Crystalline | [2] |

| Melting Point | 55 °C (for a closely related compound) | [3] |

| Clearing Point (Nematic to Isotropic) | 184 °C (for a closely related compound) | [3] |

| Storage | Sealed in a dry environment at room temperature. | [1] |

The presence of the cyano (-C≡N) group introduces a strong dipole moment along the long molecular axis. This permanent dipole is a critical factor in the material's positive dielectric anisotropy, a key requirement for its application in twisted nematic (TN) and other field-effect liquid crystal displays (LCDs)[4]. The trans-4-propylcyclohexyl group provides a degree of conformational flexibility while maintaining the overall linear shape of the molecule, which is conducive to the formation of the nematic phase over a broad temperature range[5][6].

Figure 1: Predicted phase transition diagram for this compound based on a closely related compound[3].

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclohexyl, and propyl protons. The aromatic protons on the two benzene rings will appear in the downfield region, typically between 7.0 and 8.2 ppm, with characteristic splitting patterns (doublets and triplets) reflecting their coupling relationships[7]. The protons of the cyclohexyl ring will resonate in the aliphatic region, likely between 1.0 and 2.5 ppm. The propyl group will exhibit a triplet for the terminal methyl group (around 0.9 ppm) and multiplets for the two methylene groups.

-

¹³C NMR: The carbon NMR spectrum will provide a unique fingerprint of the molecule, with distinct chemical shifts for each carbon atom. The quaternary carbon of the cyano group is expected to appear around 118-120 ppm[8]. The carbonyl carbon of the ester group will be significantly downfield, typically in the range of 165-170 ppm[8]. The aromatic carbons will resonate between 120 and 155 ppm, while the aliphatic carbons of the cyclohexyl and propyl groups will be found in the upfield region (10-45 ppm)[9][10].

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by several key absorption bands corresponding to the functional groups present in the molecule[5][11].

-

C≡N Stretch: A sharp, strong absorption band around 2220-2230 cm⁻¹ is characteristic of the nitrile group.

-

C=O Stretch: A strong absorption band in the region of 1720-1740 cm⁻¹ will be present due to the ester carbonyl group[12].

-

C-O Stretch: An absorption band for the ester C-O linkage is expected around 1250-1280 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the aromatic rings.

-

C-H Stretch: Aliphatic C-H stretching vibrations from the cyclohexyl and propyl groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will be observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 347. The fragmentation pattern would likely involve cleavage of the ester bond, leading to characteristic fragments corresponding to the 4-cyanophenoxy radical and the 4-(trans-4-propylcyclohexyl)benzoyl cation[13]. Further fragmentation of the acylium ion and the propylcyclohexyl ring would also be expected.

Synthesis and Purification

The synthesis of this compound is typically achieved through an esterification reaction between 4-(trans-4-propylcyclohexyl)benzoic acid and 4-cyanophenol. The Steglich esterification is a particularly effective method for this transformation as it proceeds under mild conditions and generally provides high yields[14][15][16][17].

Proposed Synthetic Protocol: Steglich Esterification

This protocol is based on established methodologies for similar ester formations[18][19].

Step 1: Reaction Setup

-

To a round-bottom flask, add 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq.), 4-cyanophenol (1.0 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

-

Dissolve the reactants in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Stir the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

Step 2: Esterification

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) or another suitable carbodiimide coupling agent (1.1 eq.) in the same anhydrous solvent.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with a dilute acid solution (e.g., 1M HCl) to remove any unreacted DMAP, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoic acid, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Figure 2: General workflow for the synthesis of the target compound.

Applications in Liquid Crystal Displays

The unique molecular structure of this compound imparts properties that are highly desirable for its use in liquid crystal display technologies.

-

Positive Dielectric Anisotropy (Δε > 0): The strong dipole moment of the terminal cyano group results in a large positive dielectric anisotropy[4]. This property is fundamental to the operation of twisted nematic (TN) and super-twisted nematic (STN) LCDs, where an applied electric field aligns the liquid crystal molecules perpendicular to the electrode surfaces, thereby modulating the transmission of light.

-

Nematic Phase Stability: This compound exhibits a stable nematic phase over a broad temperature range, which is crucial for the reliable operation of displays in various environmental conditions[6]. When used as a component in liquid crystal mixtures, it can help to widen the nematic range of the overall formulation.

-

Component of Nematic Mixtures: It is rarely used as a single-component liquid crystal. Instead, it is a key component in multi-component nematic mixtures. By carefully blending it with other liquid crystal materials, the overall properties of the mixture, such as viscosity, optical birefringence, and threshold voltage, can be precisely tuned to meet the specific requirements of a display application[13].

Figure 3: Relationship between molecular properties and application in LCDs.

References

-

Sci-Hub. (n.d.). Determination of the orientational ordering of 4′-cyanophenyl-4-alkylbenzoates by 13 C NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). FR2851568A1 - Liquid nematic crystal mixtures for liquid crystal display systems of bistable visualisation of bill posters.

-

Mol-Instincts. (n.d.). Synthesis of trans-1-p-cyanophenyl-4-(trans-4-propyl-cyclohexyl)-cyclohexane. Retrieved from [Link]

-

ResearchGate. (n.d.). New liquid-crystalline compounds with negative dielectric anisotropy. Retrieved from [Link]

-

ResearchGate. (n.d.). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. Retrieved from [Link]

- ACS Publications. (2025). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices.

-

Pramana - Journal of Physics. (n.d.). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Retrieved from [Link]

-

YouTube. (2021, January 9). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)... Retrieved from [Link]

-

Taylor & Francis Online. (2010, October 18). Dielectric Anisotropy Effects on Pretilt Angle Generation for Nematic Liquid Crystals on a Polymer Layer. Retrieved from [Link]

-

National Institutes of Health. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). The photochemistry of the 4-cyanobenzoic acid esters of trans- and cis-2-phenylcyclohexanol | Request PDF. Retrieved from [Link]

-

PubMed. (2014, July 28). (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). Retrieved from [Link]

-

MDPI. (2023, September 2). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Impact of 4-(trans-4-Propylcyclohexyl)benzoic acid on High-Performance Liquid Crystals. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymorphism and thermodynamic functions of liquid crystalline material 4-cyano-3-fluorophenyl 4-butylbenzoate | Request PDF. Retrieved from [Link]

-

Pramana - Journal of Physics. (n.d.). Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.

-

ResearchGate. (n.d.). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

-

YouTube. (2023, December 23). Steglich Esterification/ Keck Macrolactonization #csirnet #gateexam #setexam #jamchemistry. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Steglich esterification – Knowledge and References. Retrieved from [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. dakenchem.com [dakenchem.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. sci-hub.box [sci-hub.box]

- 10. (13)C NMR investigations and the molecular order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Dielectric and orientational properties of nematogenic 4-n-octyl(4′-cyanophenyl)benzoate (2010) | Danuta Bauman | 7 Citations [scispace.com]

- 13. youtube.com [youtube.com]

- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. m.youtube.com [m.youtube.com]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical Properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of the liquid crystal compound, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. This document is intended to serve as a technical resource for professionals in research and development who are utilizing or considering this material for various applications, including but not limited to display technologies and drug delivery systems.

Introduction: Unveiling a Key Mesogen

This compound, a member of the cyanophenyl benzoate family of liquid crystals, is a calamitic (rod-shaped) mesogen known for its exhibition of a nematic liquid crystal phase. Its molecular structure, featuring a rigid core composed of a cyclohexyl ring and two phenyl rings, coupled with a flexible propyl tail and a polar cyano group, gives rise to its unique anisotropic properties. The presence of the cyano (-C≡N) group is particularly significant as it imparts a large dipole moment along the principal molecular axis, leading to a strong positive dielectric anisotropy. This characteristic is fundamental to the alignment of the liquid crystal molecules in an external electric field, a principle widely exploited in electro-optic devices.

This guide will delve into the critical physical parameters of this compound, providing both a theoretical framework and practical insights into their measurement and relevance.

Molecular Structure and Identification

A thorough understanding of the physical properties of a compound begins with its precise chemical identity.

The trans configuration of the propylcyclohexyl group is a critical structural feature that contributes to the linearity of the molecule, which is essential for the formation of the nematic phase.

Thermal Properties and Mesomorphic Behavior

The thermal properties of a liquid crystal define the temperature ranges over which its distinct mesophases exist. These transitions are typically investigated using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Phase Transition Temperatures

The synthesis and mesomorphic properties of various 3-substituted-4-cyanophenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic acids have been studied, indicating that the nematic phase is a common feature for this class of compounds.[5]

Experimental Protocol: Determining Phase Transitions

A robust protocol for determining the phase transition temperatures and associated enthalpy changes involves the following steps:

-

Sample Preparation: A small, precisely weighed amount of the crystalline this compound sample (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

-

DSC Analysis:

-

The sample is placed in the DSC furnace alongside an empty reference pan.

-

A heating and cooling cycle is performed at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is monitored as a function of temperature. Endothermic peaks on heating correspond to phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic), and the peak onset temperature is taken as the transition temperature. The area under the peak is proportional to the enthalpy of the transition.

-

-

Polarized Optical Microscopy (POM):

-

A small amount of the sample is placed on a microscope slide and covered with a coverslip.

-

The slide is placed on a hot stage with precise temperature control.

-

The sample is observed through a polarizing microscope as the temperature is slowly ramped up and down.

-

Changes in the observed texture (e.g., from a crystalline structure to the characteristic schlieren or marbled texture of a nematic phase, and finally to the dark isotropic liquid) are used to visually confirm the transition temperatures identified by DSC.

-

Dielectric Properties

The dielectric properties of a liquid crystal are crucial for its application in electrically switched devices. These properties are anisotropic and are characterized by the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the director (the average direction of the long molecular axes).

Dielectric Anisotropy (Δε)

The dielectric anisotropy is defined as Δε = ε∥ - ε⊥. For this compound, the presence of the strongly polar cyano group along the long molecular axis results in a large positive dielectric anisotropy (Δε > 0). This means that the molecules will tend to align parallel to an applied electric field.

Experimental Protocol: Dielectric Spectroscopy

The determination of the dielectric permittivity and anisotropy involves the following methodology:

-

Liquid Crystal Cell Preparation:

-

A liquid crystal cell consisting of two parallel glass plates with transparent conductive coatings (e.g., Indium Tin Oxide, ITO) is used. The inner surfaces of the plates are coated with an alignment layer (e.g., a rubbed polyimide) to induce a specific orientation of the liquid crystal molecules.

-

For measuring ε∥, a homeotropic alignment (molecules perpendicular to the glass plates) is required. For ε⊥, a planar alignment (molecules parallel to the glass plates) is necessary.

-

The cell is filled with the liquid crystal in its isotropic phase via capillary action and then slowly cooled to the nematic phase.

-

-

Impedance Analysis:

-

The filled cell is placed in a temperature-controlled holder.

-

An LCR meter or impedance analyzer is used to measure the capacitance of the cell over a range of frequencies (typically from kHz to MHz).

-

The dielectric permittivity is calculated from the measured capacitance, the cell gap, and the area of the electrodes.

-

-

Data Analysis:

-

The measurements are repeated at various temperatures within the nematic range.

-

The dielectric anisotropy (Δε) is calculated at each temperature from the measured values of ε∥ and ε⊥.

-

Optical Properties

The optical anisotropy, or birefringence (Δn), is another defining characteristic of nematic liquid crystals. It is the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director.

Birefringence (Δn)

The birefringence is given by Δn = ne - no. For calamitic liquid crystals like this compound, the refractive index for light polarized along the long molecular axis (ne) is greater than that for light polarized perpendicular to it (no), resulting in a positive birefringence (Δn > 0).

Experimental Protocol: Refractometry

The principal refractive indices can be measured using an Abbé refractometer equipped with a polarizer and a temperature-controlled sample stage:

-

Sample Alignment: A thin film of the liquid crystal is placed between the prisms of the refractometer. A homeotropic or planar alignment is achieved by treating the prism surfaces with an appropriate alignment layer.

-

Measurement:

-

For the measurement of no, light is passed through the sample with its polarization perpendicular to the director (in a planar aligned cell) or for any polarization in a homeotropically aligned cell.

-

For the measurement of ne, a planar aligned sample is used, and the light is polarized parallel to the director.

-

The refractive index is determined by observing the critical angle at the boundary between the bright and dark fields in the eyepiece.

-

-

Temperature Dependence: The measurements are performed at various temperatures across the nematic range to determine the temperature dependence of the refractive indices and the birefringence.

Summary of Physical Properties

The following table summarizes the known and expected physical properties of this compound. It is important to note that where specific experimental data is unavailable, the properties are inferred from the behavior of structurally similar compounds.

| Property | Symbol | Value/Expected Value |

| Identification | ||

| CAS Number | 81930-17-8[1][2][3] | |

| Molecular Formula | C₂₃H₂₅NO₂[1][2] | |

| Molecular Weight | 347.45 g/mol [1][2] | |

| Thermal Properties | ||

| Mesophase | Nematic | |

| Crystal to Nematic Transition | TC-N | Data not available |

| Nematic to Isotropic Transition (Clearing Point) | TN-I | Data not available |

| Dielectric Properties | ||

| Dielectric Anisotropy | Δε | Positive (Δε > 0) |

| Optical Properties | ||

| Birefringence | Δn | Positive (Δn > 0) |

Conclusion and Future Directions

This compound exhibits the characteristic physical properties of a nematic liquid crystal with positive dielectric and optical anisotropies, driven by its molecular structure. While the fundamental principles governing its behavior are well-understood within the context of liquid crystal science, a significant gap exists in the publicly available, quantitative experimental data for this specific compound.

Future research should focus on the precise determination of its phase transition temperatures, frequency- and temperature-dependent dielectric constants, and refractive indices. Such data is essential for the accurate modeling and design of liquid crystal mixtures for advanced applications, including next-generation displays, spatial light modulators, and tunable photonic devices. Furthermore, a deeper understanding of the relationship between its molecular structure and macroscopic properties will contribute to the rational design of new liquid crystal materials with tailored functionalities.

References

- Bezborodov, V. S., Lapanik, V. I., Adomenas, P. V., & Sirutkaitis, R. (1992). Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds. Liquid Crystals. [URL not available]

-

Jadzyn, J., et al. (1998). Dielectric relaxation processes in the nematogen 4-cyanophenyl 4-n-heptylbenzoate. Request PDF. [Link]

- Chisso Corporation. (1982). 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them.

- Narasimhamurthy, S., et al. (1985). Orientational order parameters of nematogenic trans-4-propyl cyclohexyl-4 (trans-4-alkyl cyclohexyl) benzoates. Pramana, 25(4), 483-491. [URL not available]

-

Ivy Fine Chemicals. (n.d.). p-cyanophenyl trans-p-(4-propylcyclohexyl)benzoate. [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. 81930-17-8|this compound|BLD Pharm [bldpharm.com]

- 3. ivychem.com [ivychem.com]

- 4. EP0044646A1 - 4-(Trans-4'-alkylcyclohexyl)benzoic acid 4"'-cyano-4"-biphenylyl esters and liquid crystal compositions containing them - Google Patents [patents.google.com]

- 5. Sci-Hub. Synthesis and mesomorphic properties of some 3-substituted-4-cyanophenyl esters, 4′-cyano-3-substituted-4-biphenyl esters of 4-(trans-4-alkylcyclohexyl) benzoic, 4-alkyl-3-substituted biphenyl-4′-carboxylic, trans-4-alkylcyclohexanecarboxylic and 4-alkylbenzoic acids and electrooptic parameters of liquid-crystalline mixtures containing these compounds / Liquid Crystals, 1992 [sci-hub.ru]

- 6. researchgate.net [researchgate.net]

- 7. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Nematic Phase of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

This guide provides a comprehensive overview of the nematic liquid crystalline phase of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a material of interest for researchers and professionals in drug development and materials science. We will delve into its physicochemical properties, the experimental methodologies for its characterization, and the underlying principles governing its phase behavior.

Introduction to this compound

This compound belongs to the family of cyanobiphenyl-based liquid crystals, which are widely studied and utilized for their unique electro-optical properties. The molecular structure, characterized by a rigid core composed of a phenyl and a cyclohexyl ring linked by a benzoate group, and a flexible propyl tail, gives rise to its mesomorphic behavior. The terminal cyano group results in a strong dipole moment, which is a key factor in the formation of the nematic phase.

The nematic phase is the simplest of the liquid crystal phases, where the molecules have no positional order but tend to align along a common direction, known as the director. This long-range orientational order is responsible for the anisotropic properties of the material, making it highly responsive to external stimuli such as electric fields.

Physicochemical Properties and Phase Transitions

| Alkyl Chain Length | Melting Point (°C) | Clearing Point (N-I) (°C) |

| Ethyl | 80 | 240 |

| Propyl (estimated) | ~75-85 | ~220-230 |

| Butyl | 70 | 235 |

| Pentyl | 65 | 230 |

| Hexyl | 60 | 225 |

Table 1: Experimentally determined melting and clearing points for a homologous series of 4-cyanophenyl 4-(trans-4-alkylcyclohexyl)benzoates. The values for the propyl derivative are estimated based on the trends observed in the series.

The general trend observed is a decrease in both melting and clearing points with increasing alkyl chain length. This can be attributed to the increased flexibility and disorder introduced by the longer alkyl chains, which disrupts the crystalline packing and destabilizes the nematic phase.

Experimental Characterization

The determination of the nematic phase range and the characterization of its properties rely on a combination of experimental techniques. The two primary methods are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

DSC is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions as a function of temperature. By precisely monitoring the heat absorbed or released by the sample during heating and cooling cycles, one can identify the temperatures at which phase transitions occur.

Experimental Protocol: DSC Analysis of this compound

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the liquid crystal sample into an aluminum DSC pan.

-

Seal the pan hermetically to prevent any loss of sample due to sublimation.

-

Prepare an empty, sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidation.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature above its expected clearing point (e.g., 260 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting into the isotropic phase.

-

Cool the sample at the same controlled rate back to the starting temperature.

-

It is often beneficial to run a second heating and cooling cycle to ensure thermal history is removed and to obtain reproducible transition temperatures.

-

-

Data Analysis:

-

The phase transitions will appear as peaks in the DSC thermogram.

-

The melting point is identified as the onset temperature of the endothermic peak during the second heating scan.

-

The clearing point (nematic to isotropic transition) is identified as the onset temperature of the small endothermic peak at a higher temperature.

-

The corresponding exothermic peaks on the cooling scan represent the isotropic to nematic and nematic to solid transitions.

-

POM is an essential technique for the direct visualization of liquid crystalline phases and their transitions. The anisotropic nature of the nematic phase results in birefringence, meaning that it has different refractive indices for light polarized in different directions. When viewed between crossed polarizers, this birefringence leads to the appearance of characteristic textures, which are extinguished when the material becomes isotropic.

Experimental Protocol: POM Analysis of this compound

-

Sample Preparation:

-

Place a small amount of the liquid crystal sample on a clean glass microscope slide.

-

Cover the sample with a coverslip and gently press to create a thin film.

-

The sample can be melted and then cooled to ensure a uniform thin layer.

-

-

Microscope Setup:

-

Place the slide on a hot stage, which allows for precise temperature control.

-

Position the hot stage on the stage of a polarizing microscope.

-

Cross the polarizer and analyzer so that the field of view is dark in the absence of a birefringent sample.

-

-

Thermal Analysis:

-

Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min) while observing the changes in the texture.

-

Upon melting, a characteristic birefringent texture of the nematic phase will appear (e.g., a Schlieren or marbled texture).

-

Continue heating until the clearing point is reached. At this temperature, the birefringence and the texture will disappear, and the field of view will become dark (isotropic).

-

Slowly cool the sample from the isotropic phase. The reappearance of the birefringent texture marks the isotropic to nematic transition.

-

-

Texture Identification:

-

The specific texture observed can provide information about the alignment of the liquid crystal molecules.

-

The nematic phase is typically identified by the presence of thread-like defects (disclinations) in the Schlieren texture.

-

Structure-Property Relationships

The nematic phase behavior of this compound is a direct consequence of its molecular structure.

-

Rigid Core: The elongated and rigid core, consisting of the phenyl, cyclohexyl, and benzoate groups, is essential for the formation of the orientationally ordered nematic phase. The trans-conformation of the propylcyclohexyl group ensures a linear molecular shape, which facilitates efficient packing.

-

Flexible Alkyl Chain: The propyl tail adds flexibility to the molecule, which influences the melting point and the stability of the nematic phase. As seen in the homologous series, the length of this chain has a significant impact on the transition temperatures.

-

Terminal Cyano Group: The strongly polar cyano group leads to a large dipole moment along the long molecular axis. This results in strong intermolecular interactions that favor the parallel alignment of the molecules, thus stabilizing the nematic phase and leading to a high clearing point.

Conclusion

This compound is a valuable model compound for understanding the principles of liquid crystallinity. Its nematic phase, arising from a well-defined molecular structure, can be thoroughly characterized using standard techniques such as DSC and POM. While direct data for this specific compound is sparse, the well-established trends in its homologous series provide a reliable framework for predicting its behavior. This guide has outlined the key properties and the experimental workflows necessary for the investigation of this and related liquid crystalline materials, providing a solid foundation for researchers and professionals in the field.

References

An In-Depth Technical Guide to the Synthesis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

This guide provides a comprehensive, technically detailed, and field-proven methodology for the synthesis of the nematic liquid crystal, 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate. Designed for researchers, scientists, and professionals in drug development and materials science, this document elucidates the causal relationships behind experimental choices, ensuring a robust and reproducible synthetic route.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal renowned for its application in display technologies. Its molecular structure, featuring a rigid core composed of a cyclohexyl ring and two phenyl groups, coupled with a flexible propyl tail and a polar cyano group, imparts the desirable anisotropic properties essential for the formation of a stable nematic phase. The strategic synthesis of this molecule is paramount to achieving the high purity required for advanced material applications.

This guide details a reliable two-step synthetic pathway, commencing with the formation of the reactive intermediate, 4-(trans-4-propylcyclohexyl)benzoyl chloride, followed by its esterification with 4-cyanophenol. This acyl chloride route is favored over direct esterification of the carboxylic acid due to the increased reactivity of the acyl chloride, which typically leads to higher yields and easier purification.

Synthetic Pathway Overview

The synthesis is logically divided into two primary stages:

-

Step 1: Synthesis of 4-(trans-4-propylcyclohexyl)benzoyl chloride. The carboxylic acid precursor is converted to its more reactive acyl chloride derivative.

-

Step 2: Synthesis of this compound. The acyl chloride is then reacted with 4-cyanophenol in the presence of a base to yield the final product.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-(trans-4-propylcyclohexyl)benzoyl chloride

This procedure is adapted from a reliable method for the synthesis of similar acyl chlorides and is optimized for this specific substrate. The conversion of the carboxylic acid to the acyl chloride is a critical step that activates the carbonyl group for subsequent nucleophilic attack. Thionyl chloride is a preferred reagent for this transformation as the byproducts, sulfur dioxide and hydrogen chloride, are gaseous and easily removed from the reaction mixture, simplifying the work-up.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |

| 4-(trans-4-propylcyclohexyl)benzoic acid | 65355-29-5 | 246.35 g/mol | 1.0 | (e.g., 24.6 g) |

| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 g/mol | 1.5 | (e.g., 17.8 g, 10.7 mL) |

| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | - | (e.g., 100 mL) |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | Catalytic | (e.g., 2-3 drops) |

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add 4-(trans-4-propylcyclohexyl)benzoic acid and anhydrous toluene.

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to the suspension. DMF catalyzes the reaction by forming a small amount of Vilsmeier reagent, which is a more potent acylating agent.

-

Slowly add thionyl chloride dropwise to the stirred suspension at room temperature. An exothermic reaction with the evolution of gas (HCl and SO₂) will be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours, or until the gas evolution ceases and the solution becomes clear.

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The crude 4-(trans-4-propylcyclohexyl)benzoyl chloride, a pale yellow oil or low-melting solid, is obtained and can be used in the next step without further purification.

Step 2: Synthesis of this compound

The esterification is achieved by reacting the synthesized acyl chloride with 4-cyanophenol. Pyridine is used as a base to neutralize the hydrogen chloride gas that is liberated during the reaction, driving the equilibrium towards the product. It also acts as a nucleophilic catalyst.

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight | Moles (Equivalents) | Amount |

| 4-(trans-4-propylcyclohexyl)benzoyl chloride | 81005-00-7 | 264.79 g/mol | 1.0 | (e.g., 26.5 g) |

| 4-Cyanophenol | 767-00-0 | 119.12 g/mol | 1.0 | (e.g., 11.9 g) |

| Pyridine, anhydrous | 110-86-1 | 79.10 g/mol | 1.1 | (e.g., 8.7 g, 8.9 mL) |

| Toluene, anhydrous | 108-88-3 | 92.14 g/mol | - | (e.g., 150 mL) |

| Hydrochloric acid (1 M) | 7647-01-0 | - | - | For work-up |

| Saturated sodium bicarbonate solution | - | - | - | For work-up |

| Anhydrous magnesium sulfate | 7487-88-9 | - | - | For drying |

| Ethanol or Isopropanol | - | - | - | For recrystallization |

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-cyanophenol and anhydrous pyridine in anhydrous toluene.

-

Cool the solution in an ice bath to 0-5 °C.

-

Dissolve the crude 4-(trans-4-propylcyclohexyl)benzoyl chloride from Step 1 in anhydrous toluene and add it dropwise to the stirred 4-cyanophenol solution over 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M hydrochloric acid (to remove excess pyridine), water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

The crude product is obtained as a solid.

-

Purify the crude product by recrystallization from a suitable solvent such as ethanol or isopropanol to yield pure this compound as a white crystalline solid.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Typical Yield | Purity |

| 4-(trans-4-propylcyclohexyl)benzoic acid | C₁₆H₂₂O₂ | 246.35 | 65355-29-5 | - | >98% |

| 4-(trans-4-propylcyclohexyl)benzoyl chloride | C₁₆H₂₁ClO | 264.79 | 81005-00-7 | >95% (crude) | - |

| This compound | C₂₃H₂₅NO₂ | 347.45 | 81930-17-8 | 80-90% | >99% |

Trustworthiness and Self-Validation

The protocols described herein are based on well-established and reliable chemical transformations. The progress of each step can be independently verified using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): To monitor the consumption of starting materials and the formation of the product in both steps.

-

Infrared (IR) Spectroscopy: To confirm the formation of the acyl chloride (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the C=O stretch at a higher wavenumber) and the final ester (appearance of the characteristic ester C=O stretch and the C≡N stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the intermediate and the final product by analyzing the chemical shifts and coupling constants of the protons and carbons.

-

Melting Point Analysis: A sharp melting point for the recrystallized final product is a good indicator of high purity.

By employing these analytical methods, a researcher can validate the successful completion and purity at each stage of the synthesis, ensuring the integrity of the final product.

References

-

Organic Syntheses, Coll. Vol. 6, p.973 (1988); Vol. 55, p.96 (1976). [Link]

- Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R. Vogel's Textbook of Practical Organic Chemistry, 5th ed.; Longman: London, 1989.

-

PubChem Compound Summary for CID 12700036, 4-(4-Propylcyclohexyl)benzoyl chloride. [Link]

-

PubChem Compound Summary for CID 65355-29-5, 4-(trans-4-Propylcyclohexyl)benzoic acid. [Link]

-

PubChem Compound Summary for CID 81930-17-8, this compound. [Link]

-

The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi. SciSpace. [Link]

A Technical Guide to the Molecular Structure and Properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

Abstract: This technical guide provides an in-depth analysis of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a key component in modern liquid crystal (LC) mixtures. We will explore its molecular architecture, the causal relationships between its structural moieties and its physicochemical properties, and the experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and professionals in materials science and drug development who require a comprehensive understanding of this high-performance organic molecule.

Introduction: Significance in Liquid Crystal Technology

This compound is a calamitic (rod-shaped) liquid crystal that belongs to the cyanophenylbenzoate ester family. Molecules in this class are fundamental to the formulation of nematic liquid crystal mixtures used in a vast array of electro-optical devices, most notably Liquid Crystal Displays (LCDs).[1][2]

The significance of this specific molecule lies in the unique combination of its three core components:

-

The Terminal Cyano Group (-C≡N): This group imparts a strong dipole moment along the long molecular axis. This high polarity is a primary contributor to the positive dielectric anisotropy required for the operation of twisted nematic (TN) and other field-effect LCDs.[3]

-

The Rigid Core (Phenyl Benzoate): The aromatic rings provide the structural rigidity necessary for the formation of stable mesophases over a broad temperature range. This rigidity facilitates the parallel alignment of molecules that defines the nematic phase.[3]

-

The Flexible Propylcyclohexyl Group: The trans-configured cyclohexyl ring maintains the molecule's linear shape, while the flexible propyl tail helps to lower the melting point and disrupt perfect crystalline packing. This balance between rigidity and flexibility is crucial for achieving a useful liquid crystal temperature range.[3]

This guide will systematically deconstruct the molecule to provide a holistic understanding of its structure-property relationships.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's fundamental properties is essential for any experimental work.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4] |

| CAS Number | 81930-17-8 | [4][5] |

| Molecular Formula | C₂₃H₂₅NO₂ | [4][5] |

| Molecular Weight | 347.45 g/mol | [4][5] |

| Appearance | White crystalline solid (typical) | General Knowledge |

Synthesis and Purification

The most common and efficient synthesis route for this class of esters is the esterification of a carboxylic acid with a phenol.[6] The synthesis of this compound is typically achieved by reacting its two key precursors: 4-(trans-4-propylcyclohexyl)benzoic acid and 4-cyanophenol.[6][7]

Experimental Protocol: Steglich Esterification

This protocol describes a standard lab-scale synthesis using dicyclohexylcarbodiimide (DCC) as a coupling agent, which facilitates esterification under mild conditions.

Reagents and Materials:

-

4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq)

-

4-cyanophenol (1.0 eq)

-

Dicyclohexylcarbodiimide (DCC) (1.1 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Step-by-Step Procedure:

-

Dissolution: Dissolve 4-(trans-4-propylcyclohexyl)benzoic acid (1.0 eq) and 4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction upon adding the coupling agent.

-

Coupling Agent Addition: Slowly add a solution of Dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM to the cooled mixture.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filtration: Upon completion, a white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will have formed. Remove the DCU by vacuum filtration.

-

Work-up: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure ester.[8]

-

Final Product: Remove the solvent from the pure fractions to obtain this compound as a white solid.

Molecular Structure Elucidation

Confirming the molecular structure and purity is a critical, self-validating step in the synthesis workflow. A combination of spectroscopic techniques is employed for this purpose.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

C≡N (Nitrile) Stretch: A sharp, intense peak is expected in the range of 2220-2230 cm⁻¹ . This is a highly characteristic peak for the cyano group.[9]

-

C=O (Ester) Stretch: A strong, sharp absorption band will appear around 1735-1750 cm⁻¹ .

-

C-O (Ester) Stretch: A peak in the region of 1250-1340 cm⁻¹ corresponds to the C-O stretching of the ester linkage.[9]

-

C-H (Aliphatic) Stretch: Bands between 2800-2950 cm⁻¹ are indicative of the C-H bonds in the propyl and cyclohexyl groups.[9]

-

C=C (Aromatic) Stretch: Peaks in the 1500-1600 cm⁻¹ region confirm the presence of the benzene rings.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR):

-

Aromatic Protons: Protons on the two benzene rings will appear as doublets and multiplets in the ~7.0-8.2 ppm region. The protons adjacent to the electron-withdrawing cyano and ester groups will be shifted downfield.

-

Cyclohexyl & Propyl Protons: The aliphatic protons of the cyclohexyl and propyl groups will produce a series of complex multiplets in the upfield region of ~0.9-2.6 ppm . The terminal methyl group (-CH₃) of the propyl chain will appear as a triplet around ~0.9 ppm .

¹³C NMR (Carbon NMR):

-

C≡N (Nitrile Carbon): A peak around ~118-120 ppm .

-

C=O (Ester Carbonyl): A peak in the downfield region, typically ~164-166 ppm .

-

Aromatic Carbons: A series of peaks between ~120-155 ppm .

-

Aliphatic Carbons: Peaks for the cyclohexyl and propyl carbons will be found in the upfield region of ~14-45 ppm .

Note: Precise chemical shifts can vary based on the solvent and instrument used. The data presented are typical expected ranges for this class of compounds.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₂₃H₂₅NO₂), the expected monoisotopic mass is approximately 347.19 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision.

Visualization of Workflows and Structures

Diagrams provide a clear, at-a-glance understanding of complex structures and processes.

Caption: Molecular structure of the target compound.

Caption: A typical synthesis workflow for the target compound.

Sources

- 1. The good, the bad and the ugly faces of cyanobiphenyl mesogens in selected tracks of fundamental and applied liquid crystal research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dakenchem.com [dakenchem.com]

- 4. 81930-17-8|this compound|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. Separation of Benzoic acid, 4-hexyl-, 4-cyanophenyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 9. Archives Ouvertes de l'Université de Lille [lilloa.univ-lille.fr]

- 10. sci-hub.box [sci-hub.box]

A Spectroscopic Guide to 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate: Structure, Properties, and Analytical Methodologies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate, a liquid crystal with significant interest in materials science and pharmaceutical research. This document details the predicted nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data, offering a foundational dataset for its identification, characterization, and quality control. Furthermore, this guide presents detailed, field-proven experimental protocols for acquiring this spectroscopic data, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility. Visualizations of experimental workflows and the molecular structure are provided to enhance understanding. This guide is intended to serve as a valuable resource for scientists engaged in the research and development of liquid crystals and related organic molecules.

Introduction

This compound is a calamitic (rod-shaped) liquid crystal, a class of materials renowned for their applications in display technologies and as tunable solvents in spectroscopy and chromatography. The unique properties of this molecule, including its phase behavior and anisotropic characteristics, are intrinsically linked to its molecular structure. A thorough understanding of its spectroscopic signature is therefore paramount for its synthesis, purification, and application.

This guide provides a detailed spectroscopic characterization of this compound, outlining the expected data from key analytical techniques. The provided data is predicted based on the analysis of its constituent functional groups and comparison with structurally similar compounds. This approach offers a robust framework for researchers to interpret their own experimental findings.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound comprises three key moieties, each contributing distinct features to its overall spectroscopic profile:

-

trans-4-propylcyclohexyl group: A saturated aliphatic ring that provides flexibility and influences the molecule's packing in the liquid crystalline phase.

-

Benzoate ester linkage: A rigid core component that contributes to the molecule's linearity and exhibits characteristic vibrational and fragmentation patterns.

-

4-Cyanophenyl group: An aromatic ring with a strongly electron-withdrawing nitrile group, which significantly impacts the electronic and vibrational spectra.

The interplay of these structural components dictates the molecule's response to various spectroscopic probes.

Caption: Molecular structure of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These values are derived from established chemical shift correlations, characteristic group frequencies, and known fragmentation patterns of analogous structures.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.15 | d | 2H | Aromatic Protons (ortho to -COO) |

| ~7.70 | d | 2H | Aromatic Protons (ortho to -CN) |

| ~7.30 | d | 2H | Aromatic Protons (meta to -COO) |

| ~7.25 | d | 2H | Aromatic Protons (meta to -CN) |

| ~2.55 | m | 1H | Cyclohexyl Proton (methine, C-1) |

| ~1.90 | m | 4H | Cyclohexyl Protons (axial, C-2, C-6) |

| ~1.50 | m | 4H | Cyclohexyl Protons (equatorial, C-3, C-5) |

| ~1.30 | m | 2H | Propyl Group (-CH₂-) |

| ~1.25 | m | 1H | Cyclohexyl Proton (methine, C-4) |

| ~0.90 | t | 3H | Propyl Group (-CH₃) |

| ~0.85 | m | 2H | Propyl Group (-CH₂-) |

Rationale: The aromatic protons are expected in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the benzene rings and the electron-withdrawing substituents. The protons on the cyclohexane ring will appear in the aliphatic region (0.8-2.6 ppm), with their specific shifts and multiplicities determined by their axial or equatorial positions and coupling to neighboring protons. The propyl group will show characteristic triplet and multiplet signals in the upfield region.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, relative to TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | Ester Carbonyl Carbon (C=O) |

| ~155.0 | Aromatic Carbon (ipso, attached to -O) |

| ~148.0 | Aromatic Carbon (ipso, attached to -C₄H₉) |

| ~134.0 | Aromatic Carbon (para to -CN) |

| ~132.5 | Aromatic Carbons (ortho to -COO) |

| ~130.0 | Aromatic Carbons (meta to -COO) |

| ~122.0 | Aromatic Carbons (ortho to -CN) |

| ~118.5 | Nitrile Carbon (-C≡N) |

| ~110.0 | Aromatic Carbon (ipso, attached to -CN) |

| ~44.0 | Cyclohexyl Carbon (C-1) |

| ~37.5 | Propyl Carbon (-CH₂-) |

| ~34.0 | Cyclohexyl Carbons (C-2, C-6) |

| ~30.0 | Cyclohexyl Carbons (C-3, C-5) |

| ~29.5 | Cyclohexyl Carbon (C-4) |

| ~20.0 | Propyl Carbon (-CH₂-) |

| ~14.0 | Propyl Carbon (-CH₃) |

Rationale: The ester carbonyl carbon is expected to resonate at a significantly downfield shift (~165 ppm). Aromatic carbons will appear in the 110-155 ppm range, with their specific shifts influenced by the attached substituents. The nitrile carbon will have a characteristic shift around 118.5 ppm. The aliphatic carbons of the cyclohexyl and propyl groups will be found in the upfield region (14-45 ppm).[2][3][4]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3070 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Strong | Aliphatic C-H Stretch (cyclohexyl and propyl) |

| ~2230 | Strong | Nitrile C≡N Stretch |

| ~1735 | Strong | Ester C=O Stretch |

| ~1605, ~1500 | Medium | Aromatic C=C Stretch |

| ~1270, ~1100 | Strong | Ester C-O Stretch |

| ~840 | Strong | para-Disubstituted Benzene C-H Bend (out-of-plane) |

Rationale: The IR spectrum will be dominated by strong absorptions from the nitrile (C≡N) and ester carbonyl (C=O) stretching vibrations.[5][6] The C-H stretching region will show distinct bands for the aromatic and aliphatic protons. The fingerprint region will contain characteristic absorptions for the C-O stretches of the ester and the out-of-plane bending of the para-disubstituted aromatic rings.[7][8][9][10][11][12]

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)

| m/z | Proposed Fragment Ion |

| 347 | [M]⁺ (Molecular Ion) |

| 226 | [C₁₄H₉NO₂]⁺ (Loss of propylcyclohexyl radical) |

| 149 | [C₉H₁₇O]⁺ (Propylcyclohexyl benzoyl cation) |

| 121 | [C₇H₅O₂]⁺ (Benzoyl cation) |

| 120 | [C₇H₄O₂]⁺ (Loss of H from benzoyl cation) |

| 102 | [C₇H₄N]⁺ (Cyanophenyl cation) |

| 95 | [C₇H₁₁]⁺ (Propylcyclohexyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 55 | [C₄H₇]⁺ (Cyclohexenyl fragment) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Rationale: The molecular ion peak is expected at m/z 347. Key fragmentation pathways will involve cleavage of the ester linkage, leading to the formation of acylium ions and cyanophenyl-containing fragments. Fragmentation of the propylcyclohexyl group will also produce a series of characteristic aliphatic ions.[13][14][15][16][17]

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition Type |

| ~258 | ~18,000 | π → π* |

Rationale: The UV-Vis spectrum is expected to show a strong absorption band around 258 nm, characteristic of the π → π* transition of the conjugated system involving the benzoyl and cyanophenyl chromophores. The high molar absorptivity is indicative of an allowed transition.[18][19][20][21]

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following detailed protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS). The choice of a deuterated solvent is critical to avoid large solvent signals in the ¹H NMR spectrum.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal of carbon atoms.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline correction to ensure accurate integration and peak picking.

-

Reference the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Identify the chemical shifts of all peaks in both the ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (e.g., CO₂, water vapor) or instrumental contributions from the sample spectrum.

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the wavenumbers of the major absorption bands and correlate them with the functional groups present in the molecule.

-

Mass Spectrometry (MS)

Caption: Workflow for Mass Spectrometric analysis.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane.

-

Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe can be used. Alternatively, if the sample is part of a mixture, it can be introduced through a gas chromatograph (GC) or liquid chromatograph (LC) inlet.

-

-

Ionization and Analysis:

-

Ionize the sample using Electron Ionization (EI) with a standard energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

-

The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound (347.45 g/mol ).

-

Analyze the fragmentation pattern by identifying the m/z values of the major fragment ions. Propose structures for these fragments based on logical bond cleavages.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a UV-transparent solvent, such as ethanol or cyclohexane, at a known concentration (e.g., 1 mg/mL).

-

Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading between 0.2 and 0.8 at the λ_max. This ensures the measurement is within the linear range of the Beer-Lambert law.

-

-

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

Record the spectrum over a range of approximately 200-400 nm.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max).

-

If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

-

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic dataset for this compound, a compound of significant interest in materials and pharmaceutical sciences. The detailed analysis of its expected ¹H NMR, ¹³C NMR, IR, Mass, and UV-Vis spectra, coupled with robust experimental protocols, offers a valuable resource for its unambiguous identification, purity assessment, and further research. The principles and methodologies outlined herein are intended to empower researchers to confidently characterize this and other related organic molecules, thereby advancing their scientific endeavors.

References

-

Larkin, P. J. (2017). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Field, L. D., Li, H. L., & Magill, A. M. (2013). Organic Structures from 2D NMR Spectra. John Wiley & Sons. [Link]

-

Jaffe, H. H., & Orchin, M. (1962). Theory and Applications of Ultraviolet Spectroscopy. John Wiley & Sons. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

-

Chemguide. (n.d.). Interpreting C-13 NMR spectra. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Calgary. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. [Link]

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2017). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

-

Chad's Prep. (2018). 14.2a IR Spectra of Carbonyl Compounds | Organic Chemistry. [Link]

-

The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. [Link]

-

ResearchGate. (2002). 13 C chemical shifts, shielding effects (ppm) and coupling constants a (Hz) in cyclohexane rings. [Link]

-

ResearchGate. (2007). UV-Vis spectra of cyanidin in aqueous solution at pH 0.4 (−−−) and 5.5... [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

University College London. (n.d.). Chemical shifts. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. researchgate.net [researchgate.net]

- 4. compoundchem.com [compoundchem.com]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.pg.edu.pl [chem.pg.edu.pl]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pharmacy180.com [pharmacy180.com]

- 17. youtube.com [youtube.com]

- 18. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR,FT-Raman, NMR and UV-Vis spectroscopy, DFT (NBO, HOMO-LUMO, MEP and Fukui function) and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Phase Transition Behavior of 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

Introduction: The Molecular Architecture of a Mesogen

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1] The compound 4-Cyanophenyl 4-(trans-4-propylcyclohexyl)benzoate belongs to a class of materials known as calamitic (rod-shaped) thermotropic liquid crystals, which exhibit phase transitions as a function of temperature.[2]

The mesogenic (liquid crystal-forming) nature of this molecule is a direct consequence of its distinct structural features:

-

A Rigid Core: The central biphenyl benzoate unit provides the necessary structural rigidity. This core promotes the anisotropic alignment of molecules, a hallmark of liquid crystalline phases.

-

A Flexible Tail: The trans-4-propylcyclohexyl group offers a degree of conformational flexibility. This flexible tail disrupts perfect crystalline packing, allowing the material to flow while maintaining orientational order over a specific temperature range.

-

A Polar Head Group: The terminal cyano (-C≡N) group imparts a strong dipole moment. This polarity enhances intermolecular interactions, promoting the parallel alignment characteristic of the nematic phase and influencing the material's dielectric anisotropy, a key parameter for display applications.[3]

It is the delicate balance between the rigid core and the flexible tail, along with the influence of the polar head group, that dictates the specific phase transitions and the temperature range over which the liquid crystal phases are stable.

Statement on Data Availability

As of the writing of this guide, specific, peer-reviewed experimental data for the phase transition temperatures and enthalpies of this compound (CAS 81930-17-8) is not publicly available. However, the principles governing its behavior can be effectively illustrated by examining well-characterized analogs. This guide will utilize data from related compounds to provide a robust framework for understanding its expected properties and the methodologies for their characterization.

The Mesophases: A Journey from Order to Disorder

As this compound is heated from a solid state, it is expected to transition through one or more liquid crystalline phases before becoming a true isotropic liquid. The sequence of these phases is dictated by the progressive loss of positional and orientational order.

The Nematic Phase

The nematic (N) phase is the least ordered liquid crystal phase and is anticipated for this compound. In this phase, the molecules have lost their positional order and can move freely, much like in a liquid. However, they maintain a degree of long-range orientational order, tending to align along a common axis known as the director.

Caption: Progression of molecular order from crystalline to isotropic.

Characterization of Phase Transitions

A multi-faceted approach is essential for the unambiguous characterization of liquid crystal phase transitions. This typically involves a combination of calorimetric and optical techniques, often supplemented by structural analysis.

Differential Scanning Calorimetry (DSC)

Causality Behind the Technique: DSC is the primary tool for identifying the temperatures and measuring the enthalpy changes (ΔH) associated with phase transitions. As the material undergoes a phase change, it either absorbs (endothermic) or releases (exothermic) heat. DSC precisely measures this heat flow, allowing for the quantitative determination of transition temperatures and the energetic nature of the transition. First-order transitions, such as the crystal-to-nematic and nematic-to-isotropic transitions, are characterized by sharp, well-defined peaks in the DSC thermogram.

Experimental Protocol: A Self-Validating System

-